molecular formula C22H21N3O3S2 B2946075 4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide CAS No. 896304-89-5

4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

Cat. No.: B2946075
CAS No.: 896304-89-5
M. Wt: 439.55
InChI Key: CXNFPJGHXNPTRE-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzyl group, a methylsulfamoyl group, and a cyano-dimethylthiophenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyl(methyl)sulfamoyl Intermediate: This step involves the reaction of benzyl chloride with methylamine and sulfur dioxide to form benzyl(methyl)sulfamoyl chloride.

    Coupling with Benzamide: The benzyl(methyl)sulfamoyl chloride is then reacted with 3-cyano-4,5-dimethylthiophen-2-ylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thiophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide: shares similarities with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-15-16(2)29-22(20(15)13-23)24-21(26)18-9-11-19(12-10-18)30(27,28)25(3)14-17-7-5-4-6-8-17/h4-12H,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNFPJGHXNPTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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